molecular formula C13H8BrN3O2 B1276268 2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine CAS No. 866145-38-2

2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine

Cat. No. B1276268
CAS RN: 866145-38-2
M. Wt: 318.12 g/mol
InChI Key: KPKOQVHYBPOHMC-UHFFFAOYSA-N
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Description

The compound “2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine” are not well-documented in the available resources .

Scientific Research Applications

Anticancer Activity

Compounds with the 1,3-benzodioxol moiety have been explored for their anticancer properties. The presence of the 3-bromoimidazo[1,2-a]pyrimidine group could potentially enhance these properties by interacting with key biological targets. For instance, derivatives of 1-benzo[1,3]dioxol-5-yl have shown activity against various cancer cell lines, including prostate and pancreatic cancer cells . The compound could serve as a scaffold for synthesizing new molecules with improved efficacy against cancer.

Antifungal Applications

The structural similarity to compounds that have exhibited antifungal properties suggests potential applications in treating fungal infections. A related compound, (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide, has been synthesized and evaluated as a new antifungal agent . The 2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine could be investigated for similar antifungal activities.

Tubulin Polymerization Inhibition

Indole-based molecules with a 1,3-benzodioxol moiety have been studied for their ability to inhibit tubulin polymerization, a mechanism that is targeted by anticancer agents. By causing mitotic blockade and cell apoptosis, these compounds can effectively halt the proliferation of cancer cells . The subject compound may also be researched for its potential to disrupt microtubule assembly.

Proteomics Research

The compound’s unique structure makes it a candidate for proteomics research, where it could be used to study protein interactions and functions. It could be particularly useful in identifying new targets for drug development or understanding the mechanisms of existing drugs .

Molecular Docking Studies

Molecular docking is a method used to predict the interaction between a small molecule and a protein at the atomic level. Given its structural features, 2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine could be used in computational studies to model interactions with various biological targets, aiding in the design of new therapeutic agents .

Structure-Activity Relationship (SAR) Studies

The compound can be utilized in SAR studies to understand how its structural components influence biological activity. This is crucial in the rational design of new drugs, as it helps identify which modifications can enhance or reduce the desired therapeutic effects .

Neuropharmacological Modulation

Compounds with the benzodioxol group have been investigated for their neuropharmacological effects. As such, the compound could be explored for its potential to modulate neurotransmitter receptors or other neural pathways, contributing to the development of treatments for neurological disorders .

Antibacterial Activity

While not directly related to the compound , derivatives of the benzodioxol moiety have been studied for their antibacterial activity. This suggests that 2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine could also be explored for its potential use in combating bacterial infections .

Mechanism of Action

Target of Action

Related compounds with a 1,3-benzodioxol-5-yl moiety have been reported to exhibit anticancer activity against various cancer cell lines .

Mode of Action

Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that 2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine might interact with its targets in a way that disrupts normal cell cycle progression and triggers programmed cell death.

Biochemical Pathways

Related compounds have been found to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially lead to downstream effects such as mitotic blockade and cell apoptosis.

Result of Action

Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that 2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine might have similar effects.

Safety and Hazards

The safety and hazards associated with “2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine” are not clearly defined in the available literature .

Future Directions

The future directions for research on “2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine” could involve further exploration of its synthesis, chemical reactions, and potential applications .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O2/c14-12-11(16-13-15-4-1-5-17(12)13)8-2-3-9-10(6-8)19-7-18-9/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKOQVHYBPOHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(N4C=CC=NC4=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70409122
Record name 2-(1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818049
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine

CAS RN

866145-38-2
Record name 2-(1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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